molecular formula C18H33ClN2O5S B14880618 Clindamycin, Antibiotic for Culture Media Use Only

Clindamycin, Antibiotic for Culture Media Use Only

Cat. No.: B14880618
M. Wt: 425.0 g/mol
InChI Key: KDLRVYVGXIQJDK-PSUNAQLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clindamycin is a lincosamide antibiotic widely used for treating various bacterial infections. It is particularly effective against anaerobic bacteria and certain protozoal infections. Clindamycin works by inhibiting bacterial protein synthesis, making it a valuable tool in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clindamycin is synthesized from lincomycin, a naturally occurring antibiotic. The synthesis involves the chlorination of lincomycin to produce clindamycin. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of clindamycin involves large-scale fermentation of Streptomyces lincolnensis to produce lincomycin, followed by chemical modification to obtain clindamycin. The process includes purification steps to ensure the final product’s quality and efficacy .

Chemical Reactions Analysis

Types of Reactions: Clindamycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clindamycin is extensively used in scientific research due to its broad-spectrum antibacterial properties. Some key applications include:

    Chemistry: Used as a reference compound in the development of new antibiotics.

    Biology: Employed in cell culture media to prevent bacterial contamination.

    Medicine: Investigated for its efficacy against resistant bacterial strains and its role in combination therapies.

    Industry: Utilized in the production of sterile pharmaceutical products

Mechanism of Action

Clindamycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the elongation of the peptide chain during translation, effectively stopping bacterial growth. The drug also disrupts the bacterial cell wall, enhancing its bactericidal properties .

Comparison with Similar Compounds

Uniqueness of Clindamycin: Clindamycin is unique due to its high efficacy against anaerobic bacteria and its ability to penetrate tissues, including bone and abscesses. It also has a longer post-antibiotic effect compared to other antibiotics, making it a valuable option for treating severe infections .

Properties

Molecular Formula

C18H33ClN2O5S

Molecular Weight

425.0 g/mol

IUPAC Name

(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9?,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1

InChI Key

KDLRVYVGXIQJDK-PSUNAQLJSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Origin of Product

United States

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